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molecular formula C10H9NO2 B8724305 4-Formyl-2-methoxy-5-methylbenzonitrile

4-Formyl-2-methoxy-5-methylbenzonitrile

Cat. No. B8724305
M. Wt: 175.18 g/mol
InChI Key: LQRBUIXPVBUVNI-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A mixture of 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate (35.0 g, 117 mmol), zinc cyanide (55.1 g, 469 mmol) and tetrakis triphenylphosphine palladium (0) (20.34 g, 17.60 mmol) in DMF (300 mL) were stirred at 110° C. under nitrogen atmosphere for 8 hr. EtOAc was added to the reaction mixture and the organic layer was washed two times with water, dried, filtered and concentrated. The crude product was then purified by column chromatography (silica gel, ethylacetate/hexanes 3:7) which afforded 4-formyl-2-methoxy-5-methylbenzonitrile. 1H NMR (CDCl3, 500 MHz) δ 10.39 (s, 1H), 7.47 (s, 1H), 7.44 (s, 1H), 4.02 (s, 3H), 2.66 (s, 3H); LC/MS: (IE, m/z) [M+1]+=176.06; tR=2.71 min.
Name
4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium (0)
Quantity
20.34 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
55.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([CH:14]=[O:15])=[CH:9][C:8]=1[O:16][CH3:17])(=O)=O.CCOC(C)=O.[CH3:26][N:27](C=O)C>[C-]#N.[Zn+2].[C-]#N>[CH:14]([C:10]1[C:11]([CH3:13])=[CH:12][C:7]([C:26]#[N:27])=[C:8]([O:16][CH3:17])[CH:9]=1)=[O:15] |f:3.4.5|

Inputs

Step One
Name
4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate
Quantity
35 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C(=C1)C)C=O)OC)(F)F
Name
tetrakis triphenylphosphine palladium (0)
Quantity
20.34 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
55.1 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
were stirred at 110° C. under nitrogen atmosphere for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed two times with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by column chromatography (silica gel, ethylacetate/hexanes 3:7) which

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(C#N)C=C1C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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